2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides This compound is characterized by its complex structure, which includes a quinoline core, a benzenesulfonamide group, and a chloro substituent
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function . The specific interactions and resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often resulting in diverse biological activities . The specific pathways and their downstream effects would depend on the specific targets and the mode of action of the compound.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound would have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using suitable alkyl halides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
Chlorination: The final step involves the chlorination of the quinoline derivative using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular assays.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzenesulfonamide
Uniqueness
The uniqueness of 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide lies in its specific substitution pattern and the presence of the isopentyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWZSXQQQKUATI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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